molecular formula C15H10ClN3O2S B2731583 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate CAS No. 253865-14-4

4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate

Cat. No.: B2731583
CAS No.: 253865-14-4
M. Wt: 331.77
InChI Key: GMRDGQYAOGPVRN-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 4-(4-Biphenyl)-1,2,3-thiadiazole
  • 4-(4-Bromophenyl)-1,2,3-thiadiazole

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of the thiadiazole ring and the carbamate group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-11-3-5-12(6-4-11)17-15(20)21-13-7-1-10(2-8-13)14-9-22-19-18-14/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRDGQYAOGPVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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